molecular formula C10H14N2O5 B3743446 4-[2-(4-morpholinyl)-2-oxoethyl]-3,5-morpholinedione

4-[2-(4-morpholinyl)-2-oxoethyl]-3,5-morpholinedione

Cat. No.: B3743446
M. Wt: 242.23 g/mol
InChI Key: JFOGSCIZRLSHMZ-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Synthesis Analysis

A novel diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . By one-step homopolymerization of this monomer and different dianhydrides, new polyimides were synthesized .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you mentioned, “2-(4-Morpholinyl)-2-oxoethyl 3,4-diethoxybenzoate”, has a Molecular Formula of C 17 H 23 NO 6 .


Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a density of 1.007 g/cm 3, a melting point of -5 °C, and a boiling point of 129 °C . It is miscible in water .

Mechanism of Action

In a study, morpholinyl-bearing arylsquaramides were synthesized as small-molecule lysosomal pH modulators . These compounds are able to efficiently facilitate the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH and inactivating lysosomal Cathepsin B enzyme .

Safety and Hazards

Morpholine is flammable and corrosive . It has a flash point of 31 °C and an autoignition temperature of 275 °C .

Properties

IUPAC Name

4-(2-morpholin-4-yl-2-oxoethyl)morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c13-8(11-1-3-16-4-2-11)5-12-9(14)6-17-7-10(12)15/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOGSCIZRLSHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)COCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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